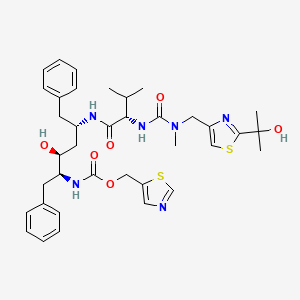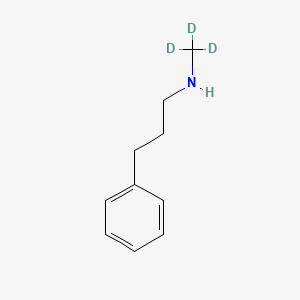![molecular formula C22H16Cl2N4O3S2 B565447 2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile CAS No. 1144853-65-5](/img/structure/B565447.png)
2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a heterocyclic organic compound . It has a molecular weight of 519.42 and a molecular formula of C22H16Cl2N4O3S2 . The IUPAC name for this compound is 2-[1-[(3,4-dichlorophenyl)methyl]-2-oxo-5-thiomorpholin-4-ylsulfonylindol-3-ylidene]propanedinitrile .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The canonical SMILES representation of the molecule is C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=C(C#N)C#N)CC4=CC(=C(C=C4)Cl)Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 519.42 . It has 7 H-bond acceptors and no H-bond donors . The exact mass of the compound is 518.00400 .Aplicaciones Científicas De Investigación
Enzymatic Remediation of Organic Pollutants
Research highlights the use of enzymatic approaches for the remediation of organic pollutants in wastewater. Enzymes, in the presence of redox mediators, have shown potential in degrading recalcitrant compounds found in industrial effluents, suggesting a promising avenue for environmental cleanup efforts (Husain & Husain, 2007).
Chemical Incapacitants and Public Safety
A review focuses on the safety and application of chemical incapacitants, including CS gas, for crowd control. This research provides insights into the toxicological profiles and safety concerns associated with these compounds, indicating a need for careful consideration in their deployment for public safety (Smith & Greaves, 2002).
Advances in Indole Synthesis
A comprehensive review of indole synthesis methods presents a classification system for the preparation of indoles, a core structure in many biologically active compounds. This work underscores the importance of indole chemistry in drug discovery and organic synthesis (Taber & Tirunahari, 2011).
2-Indolinone in Cancer Therapy
A patent review on 2-indolinone derivatives for cancer therapy discusses the potential of these compounds as chemotherapeutic agents. The review highlights the progress made in designing selective 2-indolinone derivatives, underscoring their importance in the development of new clinical applications for cancer treatment (Leoni et al., 2016).
Silicon-based Phosphors for LEDs
Research on silicon-based oxynitride and nitride phosphors for white light-emitting diodes (LEDs) reviews their preparation, structure, and applications. These materials are highlighted for their potential to significantly improve solid-state lighting and display technologies (Xie & Hirosaki, 2007).
Unexpected Findings in Heteroaromatic Synthesis
A review on the synthesis of polyfunctional heteroaromatics discusses the discovery of new rearrangements and corrections to previously assigned structures. This research emphasizes the dynamic nature of organic synthesis and the ongoing discovery process in chemistry (Moustafa et al., 2017).
Propiedades
IUPAC Name |
2-[1-[(3,4-dichlorophenyl)methyl]-2-oxo-5-thiomorpholin-4-ylsulfonylindol-3-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O3S2/c23-18-3-1-14(9-19(18)24)13-28-20-4-2-16(33(30,31)27-5-7-32-8-6-27)10-17(20)21(22(28)29)15(11-25)12-26/h1-4,9-10H,5-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBVFIQIGWWVQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=C(C#N)C#N)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655221 |
Source


|
| Record name | {1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-(thiomorpholine-4-sulfonyl)-1,2-dihydro-3H-indol-3-ylidene}propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1144853-65-5 |
Source


|
| Record name | {1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-(thiomorpholine-4-sulfonyl)-1,2-dihydro-3H-indol-3-ylidene}propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














